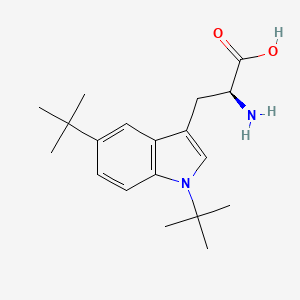
1,5-Di-tert-butyl-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Di-tert-butyl-L-tryptophan: is a derivative of the amino acid tryptophan, where the hydrogen atoms at positions 1 and 5 on the indole ring are replaced by tert-butyl groups. This modification imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di-tert-butyl-L-tryptophan typically involves the protection of the amino and carboxyl groups of L-tryptophan, followed by selective tert-butylation at the 1 and 5 positions of the indole ring. One common method involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
1,5-Di-tert-butyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation techniques in the presence of catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the electron-donating tert-butyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives
科学研究应用
1,5-Di-tert-butyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals .
作用机制
The mechanism of action of 1,5-Di-tert-butyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.
Pathways Involved: It may modulate the kynurenine pathway, which is involved in the production of neuroactive metabolites from tryptophan
相似化合物的比较
Similar Compounds
Tryptophan: The parent compound, essential amino acid involved in protein synthesis and precursor to serotonin and melatonin.
5-Hydroxytryptophan (5-HTP): A naturally occurring amino acid and chemical precursor in the biosynthesis of serotonin.
N-Acetyltryptophan: A derivative of tryptophan used in various biochemical applications.
Uniqueness
1,5-Di-tert-butyl-L-tryptophan is unique due to the presence of tert-butyl groups at the 1 and 5 positions, which enhance its stability and modify its reactivity compared to other tryptophan derivatives. This makes it a valuable compound for specific applications in research and industry .
属性
CAS 编号 |
76704-51-3 |
|---|---|
分子式 |
C19H28N2O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(1,5-ditert-butylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)13-7-8-16-14(10-13)12(9-15(20)17(22)23)11-21(16)19(4,5)6/h7-8,10-11,15H,9,20H2,1-6H3,(H,22,23)/t15-/m0/s1 |
InChI 键 |
YQLSFCAOZMNCKP-HNNXBMFYSA-N |
手性 SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2C[C@@H](C(=O)O)N)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C=C2CC(C(=O)O)N)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
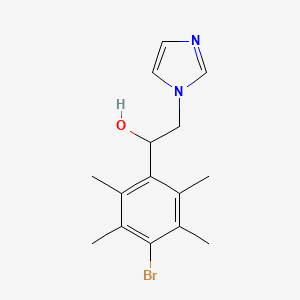

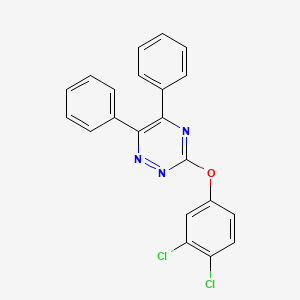
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
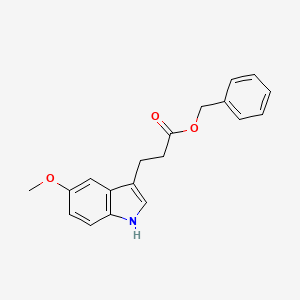
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
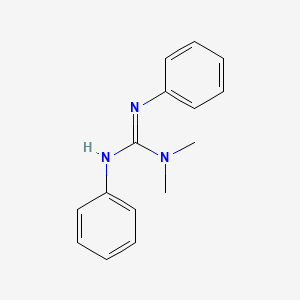
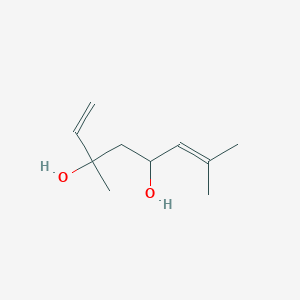
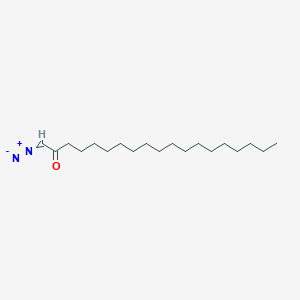
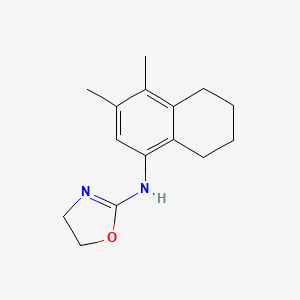
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)


